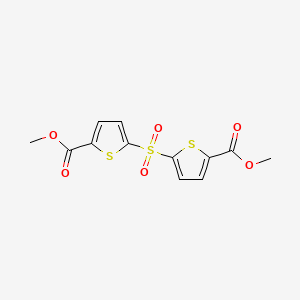
dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) (DSTC) is a chemical compound that belongs to the class of sulfonyl esters. It has been widely studied for its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
科学的研究の応用
Dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been studied for its potential applications in various scientific fields. In organic synthesis, it has been used as a reagent for the synthesis of various compounds, including sulfones, sulfonamides, and sulfonylureas. In material science, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been used as a building block for the synthesis of novel organic materials, such as conjugated polymers and dendrimers. In medicinal chemistry, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been studied for its potential as an anticancer agent, as well as for its antibacterial and antifungal properties.
作用機序
The mechanism of action of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) is not fully understood. However, it is believed to act through the inhibition of enzymes involved in various biological processes, such as DNA replication and protein synthesis. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has antibacterial and antifungal properties, as well as anticancer activity against various cancer cell lines. It has also been shown to inhibit the growth of certain viruses, such as herpes simplex virus. In vivo studies have shown that it has anti-inflammatory and analgesic effects, as well as potential as an antidiabetic agent.
実験室実験の利点と制限
One advantage of using dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) in lab experiments is its high reactivity and selectivity, which allows for the synthesis of complex molecules with high yields. Another advantage is its relatively low toxicity, which makes it a safer alternative to other reagents. However, one limitation is its high cost, which may limit its use in large-scale experiments. Another limitation is its limited solubility in certain solvents, which may affect its reactivity in certain reactions.
将来の方向性
There are several future directions for the study of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate). One direction is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent for other diseases, such as viral infections and diabetes.
Conclusion
In conclusion, dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent for various diseases.
合成法
The synthesis of dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate) can be achieved through a two-step process. In the first step, 2-thiophenecarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. In the second step, the acid chloride is treated with dimethyl sulfoxide (DMSO) and triethylamine (TEA) to obtain dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate). The reaction mechanism involves the formation of an intermediate sulfonyl chloride, which then reacts with DMSO and TEA to form dimethyl 5,5'-sulfonyldi(2-thiophenecarboxylate).
特性
IUPAC Name |
methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6S3/c1-17-11(13)7-3-5-9(19-7)21(15,16)10-6-4-8(20-10)12(14)18-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQJNSBMNNJDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)S(=O)(=O)C2=CC=C(S2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(5-methoxycarbonylthiophen-2-yl)sulfonylthiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenoxy)methyl]-4-(1-pyrrolidinylcarbonyl)-1,3-oxazole](/img/structure/B5203953.png)
![1,3-benzodioxol-5-yl[3-(benzyloxy)-4-methoxybenzyl]amine](/img/structure/B5203958.png)
![2-[(2-hydroxyethyl)amino]-9-methyl-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5203974.png)

![N-methyl-3-{[3'-(1H-pyrazol-3-yl)-2-biphenylyl]oxy}-1-propanamine trifluoroacetate](/img/structure/B5203996.png)
![4-(2,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5204011.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5204013.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5204020.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B5204028.png)
![2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5204035.png)
![1-[(5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5204041.png)
![ethyl 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5204051.png)
![1-cyclopentyl-4-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-2-piperazinone](/img/structure/B5204054.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5204057.png)